![molecular formula C18H21FN6O2 B2715973 8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 797775-67-8](/img/structure/B2715973.png)
8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione” is a complex organic molecule. It has a molecular formula of C24H32FN7O3 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a piperazine ring, a purine ring, and a fluorophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, its solubility would be influenced by the polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces .Scientific Research Applications
- Recently, mixed crystal semiconductors containing BAs:N (where BAS 08333559 is a member) have attracted attention for next-generation photovoltaic applications. Their optoelectronic properties, moderate energy band gap (Eg), and elastic properties make them promising candidates for solar energy conversion .
Photovoltaics and Energy Conversion
Future Directions
The compound could be further studied to understand its properties and potential applications. For instance, its biological activity could be investigated in more detail, and its synthesis could be optimized. Additionally, derivatives of this compound could be synthesized and studied to explore their properties .
properties
IUPAC Name |
8-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6O2/c1-22-16-15(17(26)23(2)18(22)27)20-14(21-16)11-24-7-9-25(10-8-24)13-5-3-12(19)4-6-13/h3-6H,7-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZXRZRPRMLFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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